2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Synthesis Analysis
Indole derivatives are synthesized for screening different pharmacological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . They are physically crystalline and colorless in nature with specific odors .Chemical Reactions Analysis
Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . They are aromatic due to the presence of 10 π-electrons .Scientific Research Applications
Anticonvulsant and Neuroprotective Applications
Research by Ahuja and Siddiqui (2014) on indole derivatives, including those related to 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone, highlighted significant anticonvulsant activities. Derivatives of indole showed promising results in maximal electroshock tests and pentylenetetrazole screens, indicating potential for developing new anticonvulsant agents. The study also explored the mechanism of action through in vitro assays, suggesting the involvement of sodium channels and γ-amino butyric acid (GABA) modulation (Ahuja & Siddiqui, 2014).
Antimicrobial and Antifungal Activities
A study on novel 1H-indole derivatives, including structures related to the specified compound, demonstrated significant antimicrobial and antifungal activities. These derivatives were synthesized and screened for activity against various bacterial and fungal strains, exhibiting promising results that suggest potential for developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anticancer Activity
Jiang, Xu, and Wu (2016) synthesized 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, closely related to the compound , and evaluated their anticancer activities. The study found that most derivatives had moderate to potent antiproliferative activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Jiang, Xu, & Wu, 2016).
Anti-inflammatory Agents
Rehman, Saini, and Kumar (2022) focused on synthesizing chalcone derivatives of 1H-indole for anti-inflammatory applications. Their research aimed at preparing compounds by reacting indole with chloroacetylchloride, leading to derivatives that exhibited significant anti-inflammatory activity in vivo, suggesting a pathway to new anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(15-25-19-14-21-18-9-5-4-8-17(18)19)23-12-10-22(11-13-23)16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRWOGFKTSCVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.